molecular formula C28H36N4O4S B041518 去((2-异丙基噻唑-4-基)甲基-甲基-氨基甲酰基)利托那韦 CAS No. 765875-58-9

去((2-异丙基噻唑-4-基)甲基-甲基-氨基甲酰基)利托那韦

货号 B041518
CAS 编号: 765875-58-9
分子量: 524.7 g/mol
InChI 键: JJZMZBZVLFGIEU-GKXKVECMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The preparation of ritonavir-related compounds involves multi-step synthesis processes. For instance, a specific hydroperoxide impurity of ritonavir, closely related to the compound of interest, was synthesized using a strategy that introduced a propenyl moiety to the terminal thiazole, enabling selective oxidation. This method highlights the complexity and precision required in synthesizing ritonavir derivatives (Gazal et al., 2016).

Molecular Structure Analysis

The molecular structure of ritonavir and its derivatives is crucial for their function. Ritonavir analogs with modifications in the thiazole moiety have been investigated for their binding affinity and inhibitory potency against cytochrome P450 3A4, demonstrating the importance of the molecular structure in their activity (Sevrioukova & Poulos, 2013).

Chemical Reactions and Properties

Ritonavir and its analogs undergo various chemical reactions, including oxidation and interaction with cytochrome P450 enzymes. The specific interactions and reactions are key to understanding their mechanism of action and potential as pharmacokinetic enhancers for other drugs (Jonckers et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, stability, and crystalline form, significantly impact the drug's formulation and efficacy. Studies on ritonavir have shown the importance of these properties in drug design and development, suggesting similar considerations for its derivatives (Chakraborty, Sengupta, & Wales, 2016).

Chemical Properties Analysis

The chemical properties, particularly the interaction with enzymes like cytochrome P450 3A4, define the role of ritonavir and its derivatives in drug regimens. Detailed analysis of these interactions helps in designing better inhibitors and understanding their metabolic pathways (Sevrioukova & Poulos, 2010).

科学研究应用

合成和表征

  • 伊萨山-向山钴催化氢过氧硅烷化合成的利托那韦氢过氧化物杂质的应用证明了利托那韦结构的复杂性,并强调了研究其性质和杂质所需的化学策略。这种方法对于了解利托那韦在各种条件下的稳定性和降解途径至关重要 (Gazal, Gupta, Gunturu, Isherwood, & Voss, 2016).

作用和相互作用机制

  • 对吡啶取代的去氧利托那韦类似物的研究表明,它们比利托那韦本身更有效的细胞色素 P450 3A4 抑制剂,这表明基于利托那韦结构但具有增强结合亲和力和抑制能力的改良药效增强剂的开发潜力 (Sevrioukova & Poulos, 2013).

药代动力学增强剂

  • 对苯并恶唑和苯并噻唑酰胺的研究揭示了一类具有有效 CYP3A4 抑制特性的新化合物,表明利托那韦类似物作为 HIV 治疗中的药代动力学增强剂的潜力。这项研究为设计可以增强 HIV 蛋白酶抑制剂药代动力学特性的化合物提供了见解,证明了利托那韦除了作为抗逆转录病毒药物的直接应用之外的影响 (Jonckers, Rouan, Haché, Schepens, Hallenberger, Baumeister, & Sasaki, 2012).

药物-药物相互作用

  • 对利托那韦与其他药物相互作用的研究强调了其对细胞色素 P450 同工酶和 ABC 转运蛋白(如 P-糖蛋白)的有效体外抑制作用。这突出了利托那韦对合并用药的药代动力学特性的显著影响,强调了其在药物相互作用研究中的作用以及在临床实践中考虑这些相互作用的重要性 (Ding, Tayrouz, Riedel, Burhenne, Weiss, Mikus, & Haefeli, 2004).

属性

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35)/t22-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZMZBZVLFGIEU-GKXKVECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir

CAS RN

765875-58-9
Record name Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765875589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES((2-ISOPROPYLTHIAZOL-4-YL)METHYL-METHYL-CARBAMOYL)RITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XMS3IL5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。